3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of hydroxycinnamic acids. It is characterized by the presence of a hydroxy group, an iodine atom, and a methoxy group attached to a phenyl ring, which is further connected to a propenoic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the iodination of 3-(2-Hydroxy-3-methoxyphenyl)prop-2-enoic acid. This process typically uses iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium to introduce the iodine atom at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The propenoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid (Ferulic acid): Similar structure but lacks the iodine atom.
2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid: Similar structure with different substitution pattern.
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid: Contains a cyano group instead of the iodine atom.
Uniqueness
The presence of the iodine atom in 3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid distinguishes it from other similar compounds
Properties
IUPAC Name |
3-(2-hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO4/c1-15-8-5-7(11)4-6(10(8)14)2-3-9(12)13/h2-5,14H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLVADSDKGROTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=CC(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694949 |
Source
|
Record name | 3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773130-44-2 |
Source
|
Record name | 3-(2-Hydroxy-5-iodo-3-methoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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